molecular formula C3H4BrClO B108729 3-Bromopropionyl chloride CAS No. 15486-96-1

3-Bromopropionyl chloride

Cat. No. B108729
CAS RN: 15486-96-1
M. Wt: 171.42 g/mol
InChI Key: IHBVNSPHKMCPST-UHFFFAOYSA-N
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Description

3-Bromopropionyl chloride is a compound that has been the subject of various studies due to its interesting chemical properties and reactions. It is a molecule that contains both a bromine and a chlorine atom, which can undergo different chemical reactions depending on the conditions and reactants involved.

Synthesis Analysis

The synthesis of 3-bromopropionyl chloride derivatives has been explored in several contexts. For instance, the synthesis of 1,4-bis(3'-bromopropionyl)piperazine-2,3-14C from piperazine-2,3-14C involves a Schotten-Baumann reaction with 3-bromopropionyl chloride, yielding a significant 69% yield . Additionally, the synthesis of [2,3,6-tri-O-(2-bromo-2-methylpropionyl]-β-cyclodextrin) demonstrates the use of 2-bromoisobutyric bromide, a related compound, in a reaction with β-cyclodextrin to produce a high yield of up to 89.5%, showcasing the efficiency of the synthetic route .

Molecular Structure Analysis

The molecular structure of 3-bromopropionyl chloride and its derivatives has been studied using various techniques. X-ray diffraction studies have been conducted to understand the intra- and intermolecular interactions and conformations of related compounds, such as 3-(2-bromo-pyridinium)-propionic acid bromide and 3-(pyridinium)-pivalic acid chloride . These studies reveal the importance of hydrogen bonds and electrostatic interactions in determining the molecular conformation and ionic aggregation in the solid state.

Chemical Reactions Analysis

3-Bromopropionyl chloride participates in various chemical reactions. For example, it has been used in the transformation of arenes into 3-arylpyrazoles and 3-arylisoxazolines, where it reacts with arenes and AlCl3, followed by reactions with hydrazines or hydroxylamine, to yield the corresponding products in good to moderate yields . The Reformatsky reactions of 3-(2-bromopropionyl)-2-oxazolidone derivatives with various aldehydes have also been investigated, showing high diastereoselectivity under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-bromopropionyl chloride are influenced by its molecular structure and the nature of its substituents. The microwave spectral study of 3-bromopropionitrile, a related compound, provides insights into the rotational constants and structural parameters, which are important for understanding the physical properties of these types of molecules . Additionally, the peculiarities of the supramolecular assembly of tetraethylammonium and 3-bromopropionate ions in coordination compounds have been reported, highlighting the role of intermolecular interactions in the crystal structures of these compounds .

Scientific Research Applications

Photodissociation Studies

3-Bromopropionyl chloride has been a subject of interest in photodissociation studies. Researchers have investigated the branching between C–Br and C–Cl bond fission following excitation in bromopropionyl chloride. These studies highlight the nonadiabatic recrossing of the barrier to C–Br fission, which significantly influences the branching to C–Br fission. The findings from these experiments provide insights into the molecular dynamics and reaction mechanisms of bromopropionyl chloride under specific conditions (Kash et al., 1993).

Competitive Bond Rupture

Another area of research involving 3-bromopropionyl chloride is the study of competitive bond dissociation mechanisms. This research focuses on understanding the branching ratios for C−Br/C−Cl bond fission following certain transitions. The studies utilize techniques like resonance-enhanced multiphoton ionization (REMPI) to explore these mechanisms. Such research contributes to a deeper understanding of molecular interactions and reaction pathways in halogenated compounds (Hsu et al., 2013).

Transformation in Organic Chemistry

3-Bromopropionyl chloride is also utilized in organic synthesis. It has been used in the transformation of arenes into 3-arylpyrazoles and 3-arylisoxazolines. This application demonstrates the versatility of 3-bromopropionyl chloride in facilitating complex organic transformations, highlighting its role in synthetic chemistry (Yamamoto & Togo, 2020).

Synthesis of Acyl Azides

The synthesis of acyl azides using 3-bromopropionyl chloride is another notable application. This process involves the formation of an acid chloride – dimethyl formamide complex, which is then applied to synthesize acyl azides. Such syntheses are essential in various chemical processes and highlight the chemical's utility in producing specialized compounds (Horning & Muchowski, 1967).

Antimicrobial Applications

In the field of microbiology, 3-bromopropionyl chloride has been studied for its effects on microbial cells. Research has explored its impact on Pseudomonas fluorescens planktonic cells and biofilms. This research is significant for understanding the antimicrobial potential of halogen-based products and their applications in controlling microbial growth (Malheiro et al., 2016).

Bioconversion and Membrane-Assisted Extraction

Studies have also been conducted on the impact of bioconversion broth components on the membrane-based reactive extraction of 3-hydroxypropionic acid, a derivative of 3-bromopropionyl chloride. This research is crucial for developing efficient processes for bio-based product recovery, demonstrating the compound's relevance in biotechnological applications (Chemarin et al., 2018).

Safety And Hazards

3-Bromopropionyl chloride is a combustible liquid that causes severe skin burns and eye damage . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to wear protective clothing and eye protection when handling it . In case of fire, CO2, dry chemical, or foam should be used for extinction .

properties

IUPAC Name

3-bromopropanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4BrClO/c4-2-1-3(5)6/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHBVNSPHKMCPST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4BrClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3065900
Record name Propanoyl chloride, 3-bromo-
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Molecular Weight

171.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromopropionyl chloride

CAS RN

15486-96-1
Record name 3-Bromopropanoyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15486-96-1
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoyl chloride, 3-bromo-
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Record name Propanoyl chloride, 3-bromo-
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Record name Propanoyl chloride, 3-bromo-
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Record name 3-bromopropionyl chloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
347
Citations
RF Nystrom - Journal of the American Chemical Society, 1959 - ACS Publications
By applicationof the lithium aluminum hydride-aluminum chloridereagent improvements havebeen made in the con-version of 3-bromopropionic acid, 3-bromopropionyl chloride and …
Number of citations: 46 pubs.acs.org
MY Hsu, PY Tsai, ZR Wei, MH Chao, B Zhang… - …, 2013 - Wiley Online Library
… With knowledge of the absorption spectra of bromoacetyl chloride and 3-bromopropionyl chloride, excitation at 248 nm or at a blueshifted wavelength of 234 nm, as in this work, may …
RJ Petroski - Organic Communications, 2008 - researchgate.net
… -3hydroxymethyloxetane with 3-bromopropionyl chloride and … 3-hydroxymethyloxetane with 3-bromopropionyl chloride and … Also, commercially available 3-bromopropionyl chloride can …
Number of citations: 3 www.researchgate.net
A Kagemoto, M Kishi, Y Minaki… - Journal of Labelled …, 1973 - Wiley Online Library
… Preparations of I have been reported that the condensation reactions of 3-bromopropionyl chloride(3-BPC) with free piperazine in anhydrous forn 5, or in hexahydrate 6, were performed …
C Esparza, RS Borisov, NY Polovkov… - Journal of Chromatography …, 2018 - Elsevier
… Most probable reaction mechanisms are given in Scheme 1 for the case of 3-bromopropionyl chloride and pyridine as nitrogeneous base which were used in the present work. Although…
Number of citations: 11 www.sciencedirect.com
IV Kulakov, DM Turdybekov - Chemistry of heterocyclic compounds, 2010 - Springer
… min we added dropwise 3-bromopropionyl chloride (1.28 g, … g, 20 mmol), and 3-bromopropionyl chloride (2.57 g, 15.0 mmol). … g, 10.0 mmol), and 3-bromopropionyl chloride (1.28 g, 7.5 …
Number of citations: 2 link.springer.com
CA Esparza, NY Polovkov, RS Borisov… - Journal of Analytical …, 2018 - Springer
… The chemical modification of analytes was accomplished by the treatment of eluted zones on thin-layer chromatograms by 3-bromopropionyl chloride in the presence of an excess of a …
Number of citations: 3 link.springer.com
E Meyvacı - Journal of Polymer Research, 2023 - Springer
… glycol) methacrylate bromide (PEGMABr) macromonomer was synthesized by the reaction of poly(ethylene glycol) methacrylate with M n = 360 g.mol −1 and 3-bromopropionyl chloride. …
Number of citations: 1 link.springer.com
T Öztürk, C Yörümez - Polymer Bulletin, 2020 - Springer
… For this purpose, polyethylene glycol bromine (PEG-Br) was obtained by reaction of PEGs with various molecular weights and 3-bromopropionyl chloride. PEG-N 3 was synthesized by …
Number of citations: 15 link.springer.com
A Avadhani, P Iniyavan, A Acharya, V Gautam… - ACS …, 2019 - ACS Publications
… With the successful synthesis of 1-substituted tetrahydroindolo[2,3-a]quinazolidones 14 by cycloannulation of enaminones 7 with 3-bromopropionyl chloride, we next examined the aza-…
Number of citations: 10 pubs.acs.org

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